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molecular formula C8H10O B1195944 Benzyl methyl ether CAS No. 538-86-3

Benzyl methyl ether

Cat. No. B1195944
M. Wt: 122.16 g/mol
InChI Key: GQKZBCPTCWJTAS-UHFFFAOYSA-N
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Patent
US06664365B2

Procedure details

To a solution of 1.57 g (10 mmol) of benzyl chloride in 40 ml of benzene, 5.57 g (15 mmol) of the tris(dimethylamino)[tris(dimethylamino)phosphoranilideneamino]phosphonium salt of methanol, said salt having had been synthesized in a similar manner as in Example 1, were added at 0° C., followed by a reaction at room temperature for 3 hours. Water (50 ml) was then added to the reaction mixture to terminate the reaction. An organic layer was separated, washed successively with 20 ml of water and 20 ml of a saturated aqueous solution of sodium chloride, and then concentrated to dryness. The resulting liquid compound was distilled, whereby benzyl methyl ether, the target compound, was obtained as a colorless liquid compound in an amount of 1.13 g. Its yield was 93%.
Quantity
1.57 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dimethylamino)[tris(dimethylamino)phosphoranilideneamino]phosphonium
Quantity
5.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][OH:10].O>C1C=CC=CC=1>[CH3:9][O:10][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
tris(dimethylamino)[tris(dimethylamino)phosphoranilideneamino]phosphonium
Quantity
5.57 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
having had been synthesized in a similar manner as in Example 1
ADDITION
Type
ADDITION
Details
were added at 0° C.
CUSTOM
Type
CUSTOM
Details
followed by a reaction at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
WASH
Type
WASH
Details
washed successively with 20 ml of water and 20 ml of a saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid compound was distilled

Outcomes

Product
Name
Type
product
Smiles
COCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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